molecular formula C12H8N2O4 B114640 N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide CAS No. 151418-47-2

N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide

Cat. No. B114640
M. Wt: 244.2 g/mol
InChI Key: WPDTVUVXWYWPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide, also known as FDQA, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. It is a derivative of the natural product quinoline, which has been shown to have various biological activities, including antimicrobial, antimalarial, and anticancer properties. FDQA has been synthesized through a variety of methods and has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide is not fully understood, but it is thought to involve interactions with cellular targets, such as DNA and enzymes. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can bind to DNA and inhibit its synthesis, leading to cell death. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to activate caspase enzymes, which play a role in apoptosis.

Biochemical And Physiological Effects

N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of DNA synthesis, activation of caspase enzymes, and induction of apoptosis. It has also been shown to have antimicrobial and antimalarial activity. However, further studies are needed to fully understand the effects of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide on cellular processes and its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This can be beneficial for studying the compound's biological activity and mechanism of action. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Further studies are also needed to fully understand its mechanism of action and potential targets. Additionally, studies on its toxicity and potential side effects are needed to evaluate its safety for use in humans.

Synthesis Methods

N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of 2,4-pentanedione with aniline to form the intermediate 2,4-diphenyl-3-penten-2-one. This intermediate is then reacted with 2-nitrobenzaldehyde to form the nitro-olefin, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide.

Scientific Research Applications

N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including inhibition of DNA synthesis and activation of caspase enzymes. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains, as well as antimalarial activity against Plasmodium falciparum.

properties

CAS RN

151418-47-2

Product Name

N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

IUPAC Name

N-(2-formyl-5,8-dioxoquinolin-7-yl)acetamide

InChI

InChI=1S/C12H8N2O4/c1-6(16)13-9-4-10(17)8-3-2-7(5-15)14-11(8)12(9)18/h2-5H,1H3,(H,13,16)

InChI Key

WPDTVUVXWYWPKA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O

Canonical SMILES

CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O

synonyms

N-(2-FORMYL-5,8-DIOXO-5,8-DIHYDROQUINOLIN-7-YL)ACETAMIDE

Origin of Product

United States

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